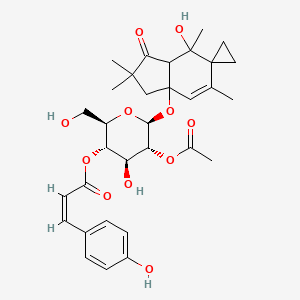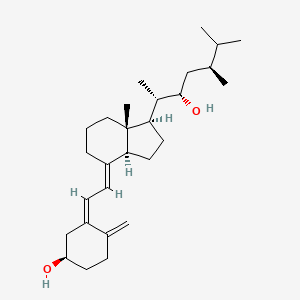![molecular formula C19H17BrN2O3 B1237180 5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile is an aromatic ketone.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : A study by Lujan-Montelongo and Fleming (2014) focused on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a related compound. The synthesis involved a series of reactions that may be relevant for the synthesis of the queried compound (Lujan-Montelongo & Fleming, 2014).
Regioselective Heterocyclization : Majumdar, Samanta, and Basu (2003) described the regioselective heterocyclization of a similar compound, which might provide insights into the reactivity and potential applications of the queried chemical (Majumdar, Samanta, & Basu, 2003).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored cycloadditions of α,β-unsaturated-acyl cyanides, a process that might be applicable in the synthesis or modification of the queried compound (Zhuo, Wyler, & Schenk, 1995).
Biological Evaluation of Similar Compounds : Hemel et al. (1994) conducted a synthesis and biological evaluation of acyclic pyridine C-nucleosides, which might offer insights into the potential biological activities of related pyridine derivatives (Hemel et al., 1994).
Synthesis of Medorinone Analogues : Singh, Lesher, and Brundage (1991) worked on synthesizing analogues of Medorinone, a process that involves the synthesis of pyridinecarbonitriles, potentially relevant to the chemical (Singh, Lesher, & Brundage, 1991).
Novel Heterocyclic System Synthesis : Bondarenko et al. (2016) synthesized derivatives containing pyridine-3-carbonitrile, highlighting the versatility of such compounds in creating novel heterocyclic systems (Bondarenko et al., 2016).
Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives for antiretroviral activity, which could be relevant for studying similar pyridine-based compounds (Hocková et al., 2003).
Propiedades
Fórmula molecular |
C19H17BrN2O3 |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
5-(5-bromo-2-hydroxybenzoyl)-1-cyclohexyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C19H17BrN2O3/c20-14-6-7-17(23)16(9-14)18(24)13-8-12(10-21)19(25)22(11-13)15-4-2-1-3-5-15/h6-9,11,15,23H,1-5H2 |
Clave InChI |
WTAVOSVJMMSCTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)
![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)



![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)


![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1237120.png)
